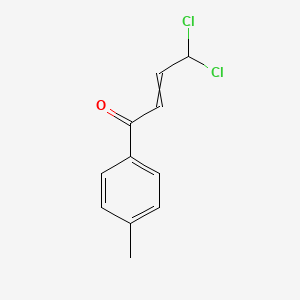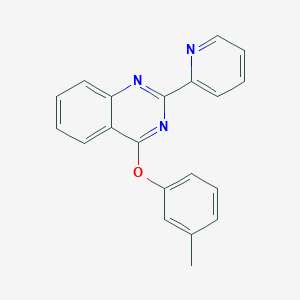![molecular formula C9H20ClNOSi B14172581 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine CAS No. 921203-54-5](/img/structure/B14172581.png)
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine is an organosilicon compound that features a morpholine ring attached to a propyl chain, which is further bonded to a chlorodimethylsilyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both silicon and nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine typically involves the reaction of morpholine with a chlorodimethylsilane derivative. One common synthetic route includes the following steps:
Reaction of Morpholine with 3-Chloropropyltrimethoxysilane: This reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Hydrolysis and Purification: The reaction mixture is then subjected to hydrolysis to remove any unreacted silane and by-products. The product is purified using techniques such as distillation or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The silicon-containing moiety can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: The compound can be hydrolyzed to form silanols, especially under acidic or basic conditions.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include substituted morpholine derivatives, silanols, and silanes.
Scientific Research Applications
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a precursor for surface-modifying agents.
Mechanism of Action
The mechanism of action of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine involves its interaction with molecular targets through its silicon and nitrogen atoms. The silicon atom can form stable bonds with oxygen and carbon, while the nitrogen atom in the morpholine ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications, including catalysis and drug delivery.
Comparison with Similar Compounds
Similar compounds to 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine include:
4-{3-[Trimethylsilyl]propyl}morpholine: Lacks the chloro group, making it less reactive in substitution reactions.
4-{3-[Chlorodimethylsilyl]butyl}morpholine: Has a longer alkyl chain, which can affect its physical properties and reactivity.
4-{3-[Chlorodimethylsilyl]propyl}piperidine:
The uniqueness of this compound lies in its combination of a morpholine ring with a chlorodimethylsilyl group, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
Properties
CAS No. |
921203-54-5 |
|---|---|
Molecular Formula |
C9H20ClNOSi |
Molecular Weight |
221.80 g/mol |
IUPAC Name |
chloro-dimethyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C9H20ClNOSi/c1-13(2,10)9-3-4-11-5-7-12-8-6-11/h3-9H2,1-2H3 |
InChI Key |
JVDOJJAHNMTWDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCN1CCOCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
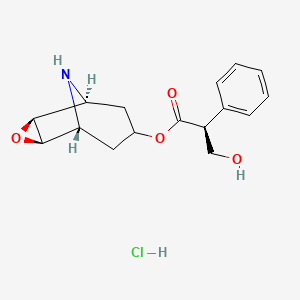
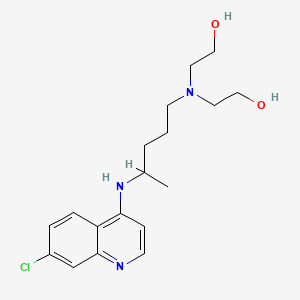

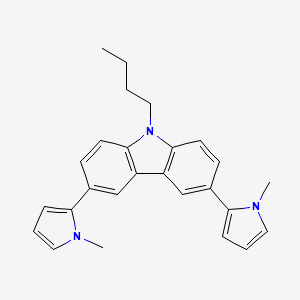
![4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14172551.png)
